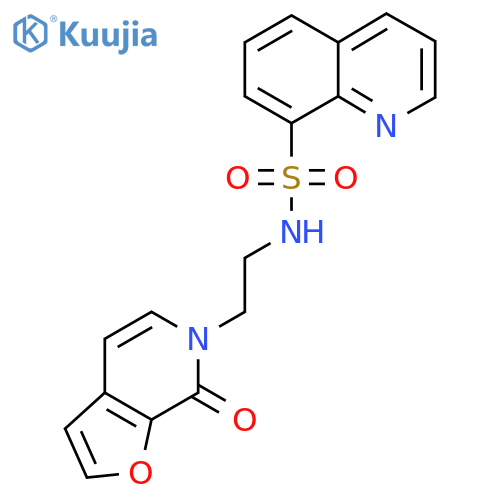

Cas no 2034324-30-4 (N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamide)

N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamide

- N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide

- N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide

- 2034324-30-4

- F6524-0581

- AKOS026694011

- N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-8-sulfonamide

-

- インチ: 1S/C18H15N3O4S/c22-18-17-14(7-12-25-17)6-10-21(18)11-9-20-26(23,24)15-5-1-3-13-4-2-8-19-16(13)15/h1-8,10,12,20H,9,11H2

- InChIKey: VZRWWTUGPRJABJ-UHFFFAOYSA-N

- SMILES: S(C1=CC=CC2=CC=CN=C12)(NCCN1C=CC2C=COC=2C1=O)(=O)=O

計算された属性

- 精确分子量: 369.07832714g/mol

- 同位素质量: 369.07832714g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 26

- 回転可能化学結合数: 5

- 複雑さ: 660

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 101Ų

N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6524-0581-1mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-5μmol |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-2μmol |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-15mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-20mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 20mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-10mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-40mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-25mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-5mg |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6524-0581-10μmol |

N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide |

2034324-30-4 | 10μmol |

$69.0 | 2023-09-08 |

N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamide 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamideに関する追加情報

N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide: A Comprehensive Overview

The compound N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide (CAS No: 2034324-30-4) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials.

N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide is characterized by its complex aromatic system, which includes a quinoline moiety and a furo[2,3-c]pyridine ring fused with an oxo group. The sulfonamide functional group further enhances its chemical reactivity and biological activity. Recent studies have highlighted the importance of such heterocyclic compounds in modulating enzyme activity and targeting specific biological pathways.

One of the most notable aspects of this compound is its role in the development of novel therapeutic agents. Researchers have explored its potential as a kinase inhibitor, which is critical in the treatment of various cancers and inflammatory diseases. The sulfonamide group in N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide has been shown to interact effectively with the ATP-binding pocket of protein kinases, making it a promising candidate for drug design.

In addition to its pharmacological applications, N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide has also been investigated for its electronic properties. The conjugated aromatic system within the molecule contributes to its ability to act as a semiconductor material in organic electronics. This property has led to exploratory studies in the development of organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs), where such compounds can enhance device performance and efficiency.

The synthesis of N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yl}ethyl)quinoline-8-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of this compound with high purity and yield, making it more accessible for large-scale applications.

From an environmental standpoint, researchers have also examined the biodegradability and eco-friendly properties of N-(2-{7-Oxo-6H,7H-Furo[2,3-c]pyridin-6-yli}ethyl)quinoline

2034324-30-4 (N-(2-{7-oxo-6H,7H-furo2,3-cpyridin-6-yl}ethyl)quinoline-8-sulfonamide) Related Products

- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)

- 339277-06-4(1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole)

- 93145-74-5(Isonicotinic acid decyl ester)

- 1804849-08-8(Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)

- 2023433-79-4(5-(4-ethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde)

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)